![molecular formula C12H18N2S B1437647 2-Methyl-4-(thiomorpholin-4-ylmethyl)aniline CAS No. 1042633-46-4](/img/structure/B1437647.png)
2-Methyl-4-(thiomorpholin-4-ylmethyl)aniline
Overview
Description
2-Methyl-4-(thiomorpholin-4-ylmethyl)aniline (2M4TM) is an aromatic heterocyclic compound that belongs to the aniline family. It is a white powder or crystalline solid with a melting point of 103-104 °C and a boiling point of 232-233 °C. It is structurally similar to other anilines, such as aniline, 4-methyl-2-thiophenecarboxylic acid, and morpholine. 2M4TM has a wide range of applications in scientific research and laboratory experiments due to its unique properties.
Scientific Research Applications
Organic Synthesis
2-Methyl-4-(thiomorpholin-4-ylmethyl)aniline: is a valuable intermediate in organic synthesis. Its unique structure allows it to act as a precursor in the synthesis of various complex molecules. For instance, it can be used to prepare ligands for transition metal catalysis, which are essential in creating new chemical reactions and pathways .
Pharmaceutical Research
In pharmaceutical research, this compound can be utilized to develop new therapeutic agents. Its molecular backbone may be incorporated into potential medications that target neurological disorders due to the presence of the thiomorpholine moiety, which is known to interact with central nervous system receptors .
Material Science
The compound’s properties make it suitable for use in material science, particularly in the creation of novel polymers. Its ability to act as a linking agent between polymer chains can enhance the material’s durability and flexibility .
Analytical Chemistry
As an analytical reagent, 2-Methyl-4-(thiomorpholin-4-ylmethyl)aniline can be involved in the development of new chromatographic methods. It could serve as a standard or a derivatization agent for the detection of specific analytes in complex mixtures .
Agrochemical Research
In agrochemical research, this compound could be explored for its potential use in pesticide formulations. Its structural components might interact with biological targets in pests, providing a basis for the development of new insecticides or herbicides .
Chemical Education
This compound can also be used as a teaching tool in chemical education to demonstrate various chemical reactions and synthesis techniques. It provides a practical example of how theoretical knowledge is applied in real-world chemical synthesis .
properties
IUPAC Name |
2-methyl-4-(thiomorpholin-4-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-10-8-11(2-3-12(10)13)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVZIXBZVPWLFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCSCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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